N-[Cyano(oxolan-3-YL)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-[Cyano(oxolan-3-YL)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is characterized by the presence of a cyano group, an oxolan ring, and a pyrrolidine ring, making it an interesting subject for study in fields such as chemistry, biology, medicine, and industry.
Scientific Research Applications
N-[Cyano(oxolan-3-YL)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has numerous applications in scientific research:
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
It’s known that cyanoacetamide-n-derivatives, which share structural similarities with this compound, are extensively used as reactants in the formation of a variety of heterocyclic compounds . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may interact with a variety of biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano(oxolan-3-YL)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . This method is versatile and economical, often involving stirring without solvent at room temperature or using a steam bath .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano(oxolan-3-YL)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and pyrrolidine-based molecules. Examples include:
- 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
Uniqueness
What sets N-[Cyano(oxolan-3-YL)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for a wide range of applications, from synthetic chemistry to drug development .
Properties
IUPAC Name |
N-[cyano(oxolan-3-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c18-9-15(12-6-7-23-11-12)19-17(22)13-8-16(21)20(10-13)14-4-2-1-3-5-14/h1-5,12-13,15H,6-8,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRALXBILNGHOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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